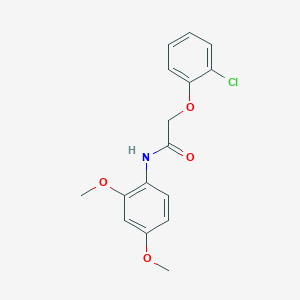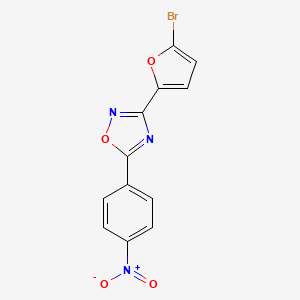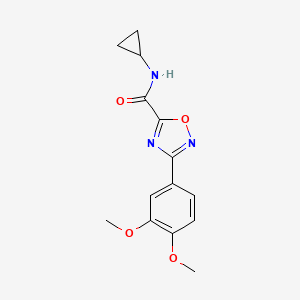![molecular formula C17H20ClN5O2 B5588992 2-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5588992.png)
2-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- Novel benzamides, including derivatives of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, have been synthesized and evaluated for gastrokinetic activity. These compounds demonstrate potent in vivo gastric emptying activity, with specific structures showing notable efficacy (Kato et al., 1992).
Molecular Structure Analysis
- The molecular structure of similar compounds, such as 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one, has been analyzed using single-crystal X-ray structure determination. This structure analysis is crucial for understanding the properties and reactivity of the molecule (Attia et al., 2014).
Chemical Reactions and Properties
- The reactivity of benzamides in various chemical reactions, including their interactions with different substituents, is a key area of study. These reactions are pivotal in determining the chemical properties and potential applications of these compounds (Kato et al., 1991).
Physical Properties Analysis
- The physical properties, such as the crystal structure and stability, of similar compounds, have been characterized. For instance, different polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide have been prepared and characterized using X-ray powder diffractometry, thermal analysis, and other techniques (Yanagi et al., 2000).
Chemical Properties Analysis
- The study of the chemical properties of benzamides, such as their binding affinity, reactivity, and selectivity, is crucial for understanding their potential applications. These properties are influenced by the molecular structure and the nature of substituents (Morie et al., 1994).
Scientific Research Applications
Synthesis and Biological Evaluation
Novel Compound Synthesis : Research focuses on synthesizing new heterocyclic compounds derived from specific precursors, aiming to develop agents with potential anti-inflammatory, analgesic, and COX-2 inhibitory activities. These synthesized compounds undergo detailed chemical structure illustration based on elemental and spectral analysis (IR, NMR, and MS) (Abu‐Hashem et al., 2020).
Antimicrobial and Antitubercular Activities : Several studies have synthesized novel pyrimidine-derivatives and evaluated their antimicrobial and antitubercular activities. Such research highlights the potential of these compounds in treating bacterial, fungal, and tuberculosis infections (Chandrashekaraiah et al., 2014).
Anticancer Properties : Investigations into the synthesis of new derivatives and their biological evaluation for anticancer activities are prevalent. These studies aim to discover novel therapeutic agents by assessing their efficacy against various cancer cell lines and examining their potential mechanisms of action (Gad et al., 2020).
Chemical Innovation and Methodology
Innovative Synthetic Methods : Research in this area involves developing new synthetic methodologies for creating diverse compounds with potential biological activities. This includes the creation of pyrazolo[3,4-d]pyrimidines and other heterocyclic compounds through various chemical reactions, demonstrating the versatility and adaptability of synthetic chemistry in drug discovery (Rahmouni et al., 2016).
Exploration of Chemical Properties : Studies also focus on exploring the chemical properties and reactivity of novel compounds. This includes investigating their coordination chemistry, magnetic properties, and potential as ligands in complex formation. Such research provides valuable insights into the fundamental aspects of chemistry that could have implications in materials science and pharmacology (Majumder et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c18-14-4-2-1-3-13(14)17(24)20-6-5-19-15-11-16(22-12-21-15)23-7-9-25-10-8-23/h1-4,11-12H,5-10H2,(H,20,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPBACRFKCTFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-((6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5588911.png)
![4-benzyl-5-methyl-2-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5588930.png)
![3-benzyl-7-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5588931.png)
![4-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5588934.png)
![methyl 1-{4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}-4-piperidinecarboxylate](/img/structure/B5588935.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5588937.png)
![1-(4-methoxyphenyl)-5-methyl-4-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-2-piperazinone](/img/structure/B5588950.png)

![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5588973.png)
![4-[(3,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5588977.png)



![1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5589008.png)